N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide
Overview
Description
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a nitrobenzamide moiety, and an aminoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Amidation: The formation of an amide bond between the nitrobenzene derivative and an aminoethyl group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Fluorophenyl Carbonylation: The attachment of a fluorophenyl group to the amide, often achieved through a Friedel-Crafts acylation reaction using a fluorophenyl ketone and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the nitro group and the fluorophenyl moiety can influence its binding affinity and specificity. Molecular targets and pathways involved may include enzyme inhibition, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-2-nitrobenzamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide lies in the presence of the fluorophenyl group, which can impart distinct electronic properties and influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]ethyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4/c17-12-7-5-11(6-8-12)15(21)18-9-10-19-16(22)13-3-1-2-4-14(13)20(23)24/h1-8H,9-10H2,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFBXLSDDVYRLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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